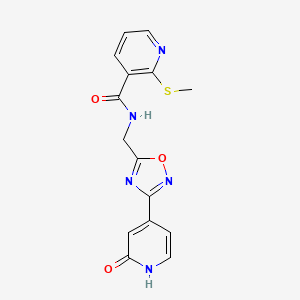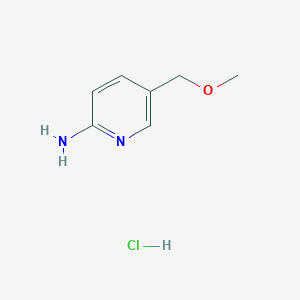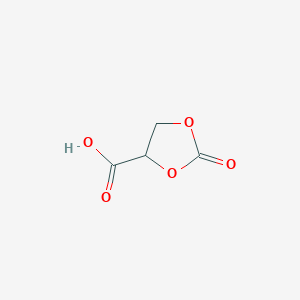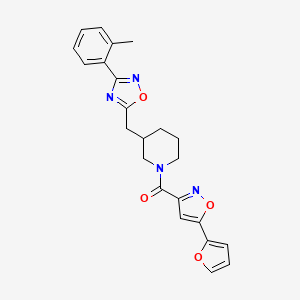
2-(methylthio)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C15H13N5O3S. Detailed structural analysis would require advanced techniques like X-ray crystallography or NMR spectroscopy, which are beyond the scope of this analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 343.36. Other properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Chemical Modification and Metabolic Pathways
The compound 2-(methylthio)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide, due to its complex structure, has not been directly studied in the available literature. However, research on similar nicotinamide derivatives and nicotinic acid provides insights into the potential applications and biochemical pathways involving related compounds.
Nicotinamide Derivatives as Potential Therapeutic Agents
Nicotinamide derivatives, including those with sulfanyl groups and pyridine ring modifications, are explored for their potential therapeutic applications. For instance, nicotinamide N-methyltransferase catalysis, involving the methylation of nicotinamide, plays a critical role in the metabolism of nicotinic acid and related compounds. These biochemical pathways are essential for understanding the pharmacological effects and therapeutic potential of nicotinamide derivatives (Rini et al., 1990).
Structural and Coordination Chemistry
Research on nicotinic acid and nicotinamide derivatives extends to their structural and coordination chemistry. Studies have shown that these compounds can form complexes with metals, influencing their chemical properties and potential applications in materials science and catalysis (Ahuja et al., 1975).
Corrosion Inhibition
Nicotinamide derivatives have been studied for their corrosion inhibition properties, indicating their potential use in protecting metals from corrosion in acidic environments. This application is particularly relevant in industrial settings where metal preservation is crucial (Chakravarthy et al., 2014).
Antimicrobial Activities
The antimicrobial properties of nicotinamide derivatives, including those with modifications similar to 2-(methylthio)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide, have been investigated, suggesting potential applications in developing new antimicrobial agents (Patel & Shaikh, 2010).
Mechanism of Action
The mechanism of action of this compound is not specified in the available resources. It’s important to note that the mechanism of action can vary greatly depending on the biological system in which the compound is used.
Safety and Hazards
properties
IUPAC Name |
2-methylsulfanyl-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S/c1-24-15-10(3-2-5-17-15)14(22)18-8-12-19-13(20-23-12)9-4-6-16-11(21)7-9/h2-7H,8H2,1H3,(H,16,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSFJLJSPYEUOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2558502.png)
![2-(4-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2558503.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propionamidobenzofuran-2-carboxamide](/img/structure/B2558504.png)


![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2558508.png)


![Cis-Tert-Butyl 8-Bromo-3,4,4A,5-Tetrahydro-1H-Pyrido[4,3-B]Indole-2(9Bh)-Carboxylate](/img/structure/B2558512.png)

![3'-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2558521.png)
![2-[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2558522.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2558523.png)